molecular formula C18H22O2S B11946547 Mesityl sulfone CAS No. 3112-79-6

Mesityl sulfone

Cat. No.: B11946547
CAS No.: 3112-79-6
M. Wt: 302.4 g/mol
InChI Key: QKCBXXUTOURERT-UHFFFAOYSA-N
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Description

Mesityl sulfone, also known as 2,4,6-trimethylphenyl sulfone, is an organic compound with the molecular formula C9H12O2S. It is a sulfone derivative characterized by the presence of a sulfonyl functional group attached to a mesityl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mesityl sulfone can be synthesized through several methods. One common approach involves the oxidation of mesitylene (1,3,5-trimethylbenzene) using an oxidizing agent such as hydrogen peroxide or potassium permanganate in the presence of a catalyst. The reaction typically occurs under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound is produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions allows for high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Mesityl sulfone undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form sulfonic acids or other sulfone derivatives.

    Reduction: Reduction of this compound can yield mesityl sulfide or other reduced forms.

    Substitution: The sulfonyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Sulfonic acids, sulfone derivatives.

    Reduction: Mesityl sulfide, reduced sulfone derivatives.

    Substitution: Various substituted sulfone compounds.

Scientific Research Applications

Mesityl sulfone has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some this compound derivatives are investigated for their therapeutic potential in treating various diseases.

    Industry: this compound is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of mesityl sulfone involves its ability to participate in various chemical reactions due to the presence of the sulfonyl group. This group can act as an electron-withdrawing substituent, stabilizing adjacent carbanions and facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the this compound derivative being studied.

Comparison with Similar Compounds

Mesityl sulfone can be compared with other sulfone compounds such as:

    Diphenyl sulfone: Known for its use in high-performance polymers.

    Methyl phenyl sulfone: Used as a solvent and in organic synthesis.

    Ethyl phenyl sulfone: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: this compound is unique due to its stability and the presence of three methyl groups on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in various synthetic applications.

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can leverage its potential in diverse scientific and industrial fields.

Properties

CAS No.

3112-79-6

Molecular Formula

C18H22O2S

Molecular Weight

302.4 g/mol

IUPAC Name

1,3,5-trimethyl-2-(2,4,6-trimethylphenyl)sulfonylbenzene

InChI

InChI=1S/C18H22O2S/c1-11-7-13(3)17(14(4)8-11)21(19,20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3

InChI Key

QKCBXXUTOURERT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C(C=C(C=C2C)C)C)C

Origin of Product

United States

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